Cas no 2246722-82-5 ((3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)methanol)

(3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)methanol is a versatile brominated pyrazole derivative featuring a tetrahydro-2H-pyran (THP) protecting group and a hydroxymethyl functional group. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The THP group enhances stability and solubility, while the bromine substituent offers reactivity for further functionalization via cross-coupling reactions. The hydroxymethyl group provides a handle for derivatization, enabling the introduction of additional pharmacophores. Its well-defined structure and high purity make it suitable for precision applications in medicinal chemistry and material science. The compound is typically handled under controlled conditions due to its sensitivity to moisture and air.
(3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)methanol structure
2246722-82-5 structure
Product Name:(3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)methanol
CAS No:2246722-82-5
MF:C9H13BrN2O2
MW:261.12
CID:5412368
PubChem ID:135345181
Update Time:2026-03-10

(3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)methanol
    • F89895
    • MFCD31729123
    • SCHEMBL20519757
    • 2246722-82-5
    • [3-bromo-1-(oxan-2-yl)-1H-pyrazol-5-yl]methanol
    • Inchi: 1S/C9H13BrN2O2/c10-8-5-7(6-13)12(11-8)9-3-1-2-4-14-9/h5,9,13H,1-4,6H2
    • InChI Key: PQEXFVZMDLCINW-UHFFFAOYSA-N
    • SMILES: C(C1N(C2OCCCC2)N=C(Br)C=1)O

Computed Properties

  • Exact Mass: 260.01604g/mol
  • Monoisotopic Mass: 260.01604g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 47.3Ų

(3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)methanol Pricemore >>

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Additional information on (3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)methanol

Compound CAS No. 2246722-82-5: (3-Bromo-1-(Tetrahydro-2H-Pyran-2-Yl)-1H-Pyrazol-5-Yl)Methanol

The compound (3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)methanol with CAS No. 2246722-82-5 is a structurally complex organic molecule that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique pyrazole ring system, which is substituted with a bromo group at the 3-position and a tetrahydrofuran (THF) moiety at the 1-position. The presence of these functional groups makes this compound a valuable intermediate in the synthesis of various bioactive molecules.

Recent studies have highlighted the potential of this compound in the development of novel antitumor agents. The pyrazole ring, a five-membered heterocycle, is known for its versatility in medicinal chemistry due to its ability to form hydrogen bonds and interact with various biological targets. The bromo group at the 3-position further enhances the compound's reactivity, making it an ideal candidate for further functionalization. Researchers have explored its use in designing inhibitors for kinases and other enzymes involved in cancer progression.

The tetrahydrofuran (THF) group attached to the pyrazole ring introduces additional complexity to the molecule, potentially influencing its pharmacokinetic properties such as solubility and bioavailability. This feature has been leveraged in recent drug design strategies to improve the delivery of therapeutic agents to target sites. Moreover, the methanol group at the 5-position of the pyrazole ring adds another layer of functionality, enabling further chemical modifications to tailor the compound's properties.

From a synthetic standpoint, this compound serves as a versatile building block for constructing more intricate molecular architectures. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclizations, which are optimized to achieve high yields and purity. The development of efficient synthetic routes for this compound has been a focal point in organic chemistry research, driven by its potential applications in drug discovery.

Recent advancements in computational chemistry have also contributed to our understanding of this compound's properties. Molecular modeling studies have provided insights into its binding affinity with various biological targets, aiding in the rational design of derivatives with enhanced potency and selectivity. These studies underscore the importance of this compound as a lead molecule in medicinal chemistry pipelines.

In conclusion, (3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)methanol (CAS No. 2246722-82-5) is a promising compound with diverse applications in organic synthesis and drug discovery. Its unique structural features and reactivity make it a valuable tool for researchers aiming to develop innovative therapeutic agents.

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